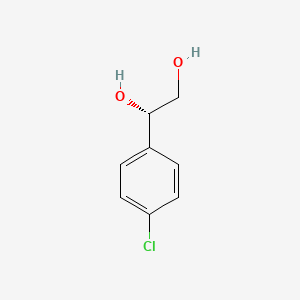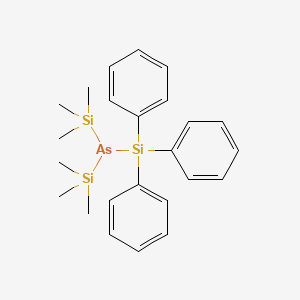
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane is an organosilicon compound that features a unique combination of silicon and arsenic atoms
Méthodes De Préparation
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane typically involves the reaction of hexamethyldisilazane with triphenylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol and siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halides or alkoxides, leading to the formation of substituted disilarsane derivatives.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Materials Science: The compound is used in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore the potential use of this compound in drug delivery systems and as a component in biomedical devices.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane involves the interaction of its silicon and arsenic atoms with various molecular targets. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. Additionally, the presence of the triphenylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane can be compared with other similar compounds, such as:
Hexamethyldisilazane: This compound is similar in structure but lacks the triphenylsilyl group, making it less stable and less reactive in certain reactions.
Tris(trimethylsilyl)silane: This compound contains three trimethylsilyl groups and is used as a radical reducing agent. It differs from this compound in its reactivity and applications.
Triphenylsilyl chloride: This compound is used as a precursor in the synthesis of various organosilicon compounds and differs in its lack of arsenic atoms.
This compound stands out due to its unique combination of silicon and arsenic atoms, as well as the presence of the triphenylsilyl group, which enhances its stability and reactivity.
Propriétés
Numéro CAS |
185111-68-6 |
|---|---|
Formule moléculaire |
C24H33AsSi3 |
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
bis(trimethylsilyl)-triphenylsilylarsane |
InChI |
InChI=1S/C24H33AsSi3/c1-26(2,3)25(27(4,5)6)28(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,1-6H3 |
Clé InChI |
ZKHJOTFXLYJBFG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[As]([Si](C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
![2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine](/img/structure/B15162612.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)
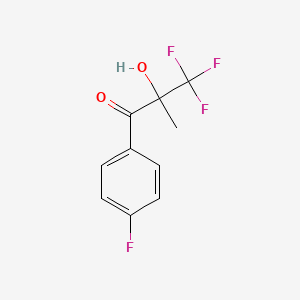
![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)
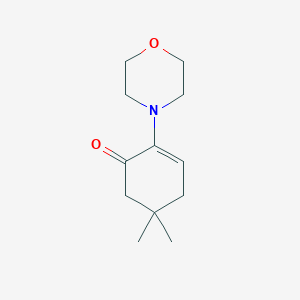
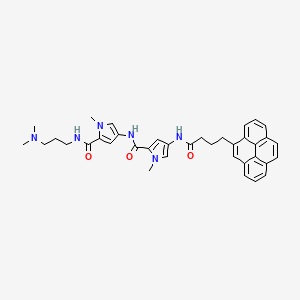

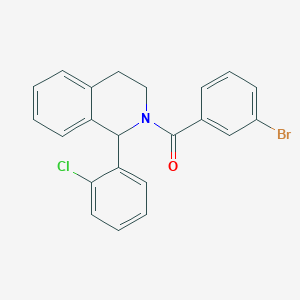

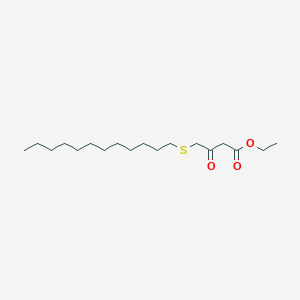
![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
-](/img/structure/B15162705.png)
